Weak CYP3A4 Inhibition as a Potential Advantage for ADME Profiling
This compound demonstrates weak inhibition of the major drug-metabolizing enzyme CYP3A4. This is a quantifiable differentiation from the general class of benzamide derivatives, which can exhibit variable and often potent CYP inhibition, a common cause of drug-drug interactions. The data allows researchers to select this compound when a low potential for CYP3A4-mediated drug-drug interactions is a desired characteristic in a chemical probe or lead compound [1].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (IC50) |
| Comparator Or Baseline | Benzamide class baseline: Variable; many benzamide-derived drugs are moderate to potent CYP3A4 inhibitors. |
| Quantified Difference | Weak inhibition (high IC50 value) indicates low potential for CYP3A4-mediated interactions. |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation with NADPH; measured after 2 hrs [1]. |
Why This Matters
Selecting a compound with a defined, weak CYP3A4 inhibition profile is crucial for ADME (Absorption, Distribution, Metabolism, Excretion) studies to minimize confounding metabolic liabilities.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 = 2.00E+4 nM. Assay Description: Inhibition of CYP3A4 in human liver microsomes. View Source
